molecular formula C8H6BFN2O2S B14073989 (4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid

Cat. No.: B14073989
M. Wt: 224.02 g/mol
InChI Key: VNGVFXSCTKBKCE-UHFFFAOYSA-N
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Description

(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones

    Reduction: Formation of corresponding amines or hydrocarbons

    Substitution: Halogenation, nitration, or sulfonation reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted pyridine ketones, while reduction may produce fluoro-substituted pyridine amines.

Scientific Research Applications

(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In medicinal chemistry, it acts as an inhibitor by binding to the active sites of enzymes or receptors, thereby modulating their activity. The boronic acid moiety is particularly effective in forming reversible covalent bonds with serine and threonine residues in proteins, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a fluoro group and a thiazole ring, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H6BFN2O2S

Molecular Weight

224.02 g/mol

IUPAC Name

[4-fluoro-6-(1,3-thiazol-5-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H6BFN2O2S/c10-6-1-7(8-3-11-4-15-8)12-2-5(6)9(13)14/h1-4,13-14H

InChI Key

VNGVFXSCTKBKCE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)C2=CN=CS2)(O)O

Origin of Product

United States

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